molecular formula C10H13NO B13317927 7-methoxy-4-methyl-2,3-dihydro-1H-indole

7-methoxy-4-methyl-2,3-dihydro-1H-indole

Cat. No.: B13317927
M. Wt: 163.22 g/mol
InChI Key: UJBHDSXKEGRJLA-UHFFFAOYSA-N
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Description

7-Methoxy-4-methyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-4-methyl-2,3-dihydro-1H-indole typically involves the Fischer indole synthesis. This method uses phenylhydrazine hydrochloride and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-4-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-4-methyl-2,3-dihydro-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 7-methoxy-4-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 7-Methoxyindole
  • 4-Methylindole
  • 2,3-Dihydro-1H-indole

Comparison: 7-Methoxy-4-methyl-2,3-dihydro-1H-indole is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

7-methoxy-4-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H13NO/c1-7-3-4-9(12-2)10-8(7)5-6-11-10/h3-4,11H,5-6H2,1-2H3

InChI Key

UJBHDSXKEGRJLA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCNC2=C(C=C1)OC

Origin of Product

United States

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